

Application Notes and Protocols for Cdk2-IN-25

Cell-Based Assays

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Compound of Interest

Compound Name: Cdk2-IN-25

Cat. No.: B12362423

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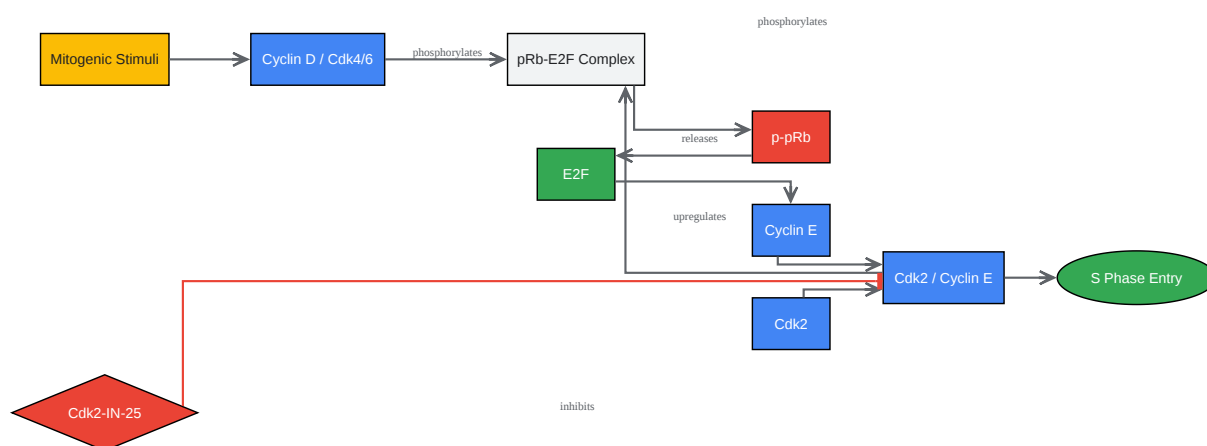
For Researchers, Scientists, and Drug Development Professionals

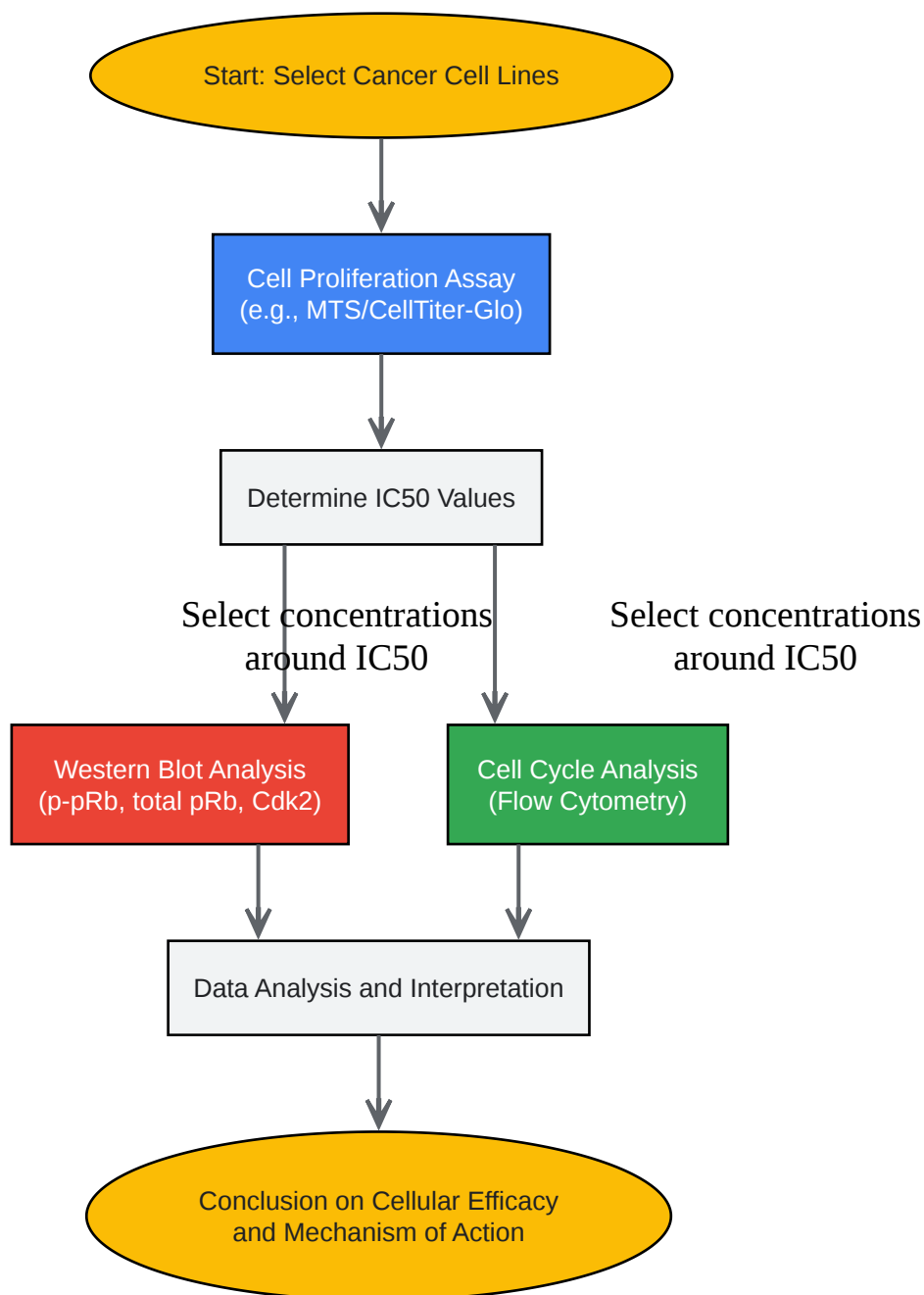
Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it a compelling target for anti-cancer drug development. **Cdk2-IN-25** is a potent inhibitor of Cdk2 with a reported IC₅₀ value of 0.149 μ M in biochemical assays. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of **Cdk2-IN-25** and other Cdk2 inhibitors in a cellular context.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by its association with cyclins, particularly Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for the G1/S transition, while the Cdk2/Cyclin A complex is important for S phase progression and the S/G2 transition. A primary mechanism of action for the Cdk2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.





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